molecular formula C14H13Cl2F3N4O3 B2900572 2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide CAS No. 1421476-26-7

2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Cat. No.: B2900572
CAS No.: 1421476-26-7
M. Wt: 413.18
InChI Key: BCEZGBNQURNOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,4-dichlorophenoxy group attached to an acetamide backbone, which is further linked to a substituted 1,2,4-triazole ring via an ethyl spacer. The triazole core is modified with a methyl group at position 4, a ketone at position 5, and a trifluoromethyl (-CF₃) group at position 3.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2F3N4O3/c1-22-12(14(17,18)19)21-23(13(22)25)5-4-20-11(24)7-26-10-3-2-8(15)6-9(10)16/h2-3,6H,4-5,7H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEZGBNQURNOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its pharmacological properties, including antibacterial, antifungal, and anticancer activities, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenoxy group and a triazole moiety, which are known for their diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antibacterial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated potent activity against both drug-sensitive and drug-resistant Gram-positive bacteria, with some compounds showing efficacy up to 16 times greater than standard antibiotics like ampicillin . The specific compound may share similar mechanisms due to its structural components.

Antifungal Activity

The triazole ring is also associated with antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to disrupted fungal cell membrane integrity. Research has shown that various triazole derivatives possess broad-spectrum antifungal activity against pathogens such as Candida species and Aspergillus species .

Anticancer Activity

The anticancer potential of triazole derivatives has been documented extensively. For instance, certain triazole-containing compounds have shown promising results in inhibiting cancer cell proliferation across various cell lines. A notable study reported that compounds with a similar structural framework exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), indicating potential for development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituents on the Triazole Ring : Variations in substituent groups can enhance or reduce biological efficacy.
  • Dichlorophenoxy Group : This moiety is often associated with herbicidal activity but may also contribute to antibacterial properties.
  • Trifluoromethyl Group : Known to increase metabolic stability and lipophilicity, improving bioavailability.

Data Tables

Biological ActivityTarget Organisms/CellsReference
AntibacterialGram-positive bacteria
AntifungalCandida, Aspergillus
AnticancerMCF-7, A549 cells

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of triazole derivatives including the target compound against various bacterial strains. The findings indicated that modifications in the side chains significantly affected the antibacterial potency.
  • Antifungal Trials : Clinical trials involving triazole derivatives demonstrated effective treatment outcomes for patients suffering from systemic fungal infections. The compound's ability to inhibit fungal growth was attributed to its interference with ergosterol synthesis.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that specific modifications to the triazole structure led to enhanced cytotoxic effects compared to existing chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Triazole Moieties

  • N-(2-Chloro-5-(Trifluoromethyl)Phenyl)-2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-Yl)Acetamide (CAS 1396686-32-0) Structure: Shares the 1,2,4-triazolone core but substitutes the methyl group with a cyclopropyl and phenyl group. The acetamide is linked to a 2-chloro-5-(trifluoromethyl)phenyl group instead of 2,4-dichlorophenoxy. Properties: Molecular weight 436.6. The cyclopropyl group may enhance lipophilicity, while the phenyl substituent could influence steric interactions in target binding . Comparison: The target compound’s dichlorophenoxy group may confer stronger electron-withdrawing effects compared to the chloro-trifluoromethylphenyl group in this analogue.
  • 2-((4-Fluorophenyl)Thio)-N-(4-(4-(2-Methoxyethyl)-5-Oxo-4,5-Dihydro-1H-Tetrazol-1-Yl)Phenyl)Acetamide (CAS 1396749-55-5)

    • Structure : Replaces the triazole with a tetrazole ring and introduces a fluorophenylthio group.
    • Properties : Molecular weight 403.4. The tetrazole ring, being larger and more polar, may alter solubility and hydrogen-bonding capacity compared to triazoles .
    • Comparison : The target compound’s trifluoromethyl group likely increases metabolic stability relative to the methoxyethyl group in this analogue.

Acetamide Derivatives with Heterocyclic Cores

  • N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-Yl)Acetamide Structure: Features a quinazolinone ring instead of triazole. The 2,4-dichlorophenyl group is connected via a methylene bridge. Synthesis: Involves hydrogen peroxide oxidation and carbodiimide-mediated coupling .
  • 2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides Structure: Incorporates a thiazolidinedione ring linked to a methoxyphenoxy group. Activity: Demonstrates hypoglycemic effects in mice, highlighting the role of the thiazolidinedione moiety in modulating metabolic pathways . Comparison: The target compound’s dichlorophenoxy and trifluoromethyl groups may prioritize pesticidal over hypoglycemic activity.

Chloroacetamide-Based Agrochemicals

  • Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
    • Structure : Simplified acetamide with chloro, methoxymethyl, and diethylphenyl groups.
    • Use : Herbicide targeting weed lipid biosynthesis. Molecular weight 269.8 .
    • Comparison : The target compound’s triazole and trifluoromethyl groups likely enhance binding specificity and environmental persistence compared to alachlor’s simpler structure.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight Potential Activity
Target Compound 1,2,4-Triazolone 2,4-Dichlorophenoxy, CF₃, Methyl ~460 (estimated) Agrochemical/Pharmaceutical
CAS 1396686-32-0 1,2,4-Triazolone Cyclopropyl, Phenyl, Cl-CF₃-Ph 436.8 Not specified
Alachlor Acetamide Cl, Methoxymethyl, Diethylphenyl 269.8 Herbicide
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides Thiazolidinedione Methoxyphenoxy, Thiazolidinedione Varies Hypoglycemic

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the triazole ring, followed by coupling with chlorophenoxyacetamide derivatives. Key steps include:

  • Amide bond formation : Use of chloroacetyl chloride or activated esters under reflux with bases like triethylamine or potassium carbonate in DMF .
  • Cyclization reactions : For triazole formation, conditions such as controlled pH (7–9) and temperatures (60–80°C) are critical to avoid side products .
  • Purification : Column chromatography or recrystallization from solvents like pet-ether or ethanol ensures high purity (>95%) .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., trifluoromethyl groups at δ 120–125 ppm in ¹³C NMR) and acetamide linkages (NH peaks at δ 8–9 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 487.05) .
  • Elemental analysis : C, H, N percentages within ±0.3% of theoretical values .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and use internal controls .
  • Structural analogs : Compare with derivatives (e.g., 2-(4-chlorophenyl) analogs) to isolate substituent effects .
  • Molecular modeling : Perform docking studies to assess binding affinity consistency with experimental data .

Q. What experimental designs are optimal for studying its environmental fate and degradation pathways?

Methodological Answer:

  • Hydrolysis studies : Use buffered solutions (pH 3–9) at 25–50°C, monitored via HPLC to track degradation products .
  • Photolysis : Expose to UV light (254 nm) in aqueous/organic solvents, with GC-MS identification of byproducts .
  • Ecotoxicology : Use Daphnia magna or algal models to assess acute/chronic toxicity (OECD guidelines) .

Q. How can selectivity for target receptors be improved through structural modifications?

Methodological Answer:

  • SAR studies : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
  • Prodrug strategies : Modify the acetamide moiety to improve membrane permeability (e.g., ester prodrugs hydrolyzed in vivo) .
  • Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.